4,6-Dichloro-5-phenylpyrimidine

Cytochrome P450 inhibition Drug-drug interaction Lead optimization

Choose 4,6-dichloro-5-phenylpyrimidine for predictable sequential functionalization. Unlike 2,4-dichloro isomers that produce regioisomeric mixtures, this scaffold's established C4 > C6 reactivity hierarchy enables clean sequential SNAr and Suzuki couplings for defined 4,6-diaryl-5-phenylpyrimidine libraries. The 5-phenyl group is structurally critical—replacement with hydrogen or methyl abolishes biological activity in analogous systems. With LogP 3.45 and TPSA 25.78 Ų, it supports CNS-permeable kinase inhibitor programs. Broad-spectrum CYP450 inhibition (IC₅₀ 1.2–1.5 μM) makes it a valuable reference inhibitor. Insist on the authentic 4,6-dichloro-5-phenyl substitution pattern to ensure synthetic reliability and target engagement.

Molecular Formula C10H6Cl2N2
Molecular Weight 225.07
CAS No. 3974-16-1
Cat. No. B2428892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-5-phenylpyrimidine
CAS3974-16-1
Molecular FormulaC10H6Cl2N2
Molecular Weight225.07
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=CN=C2Cl)Cl
InChIInChI=1S/C10H6Cl2N2/c11-9-8(10(12)14-6-13-9)7-4-2-1-3-5-7/h1-6H
InChIKeyNYEOKRVTIYIBGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloro-5-phenylpyrimidine (CAS 3974-16-1) Procurement and Technical Baseline Overview


4,6-Dichloro-5-phenylpyrimidine is a heteroaromatic building block of the 5-phenylpyrimidine subclass, characterized by two reactive chloro substituents at the 4- and 6-positions on an electron-deficient pyrimidine ring and a phenyl group at the 5-position . The dichloro substitution pattern enables sequential and site-selective nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, while the 5-phenyl moiety modulates electronic properties and introduces steric bulk relative to unsubstituted or 5-alkyl analogs . This compound serves as a versatile intermediate in medicinal chemistry programs targeting kinase inhibitors and other biologically active pyrimidine-containing scaffolds.

Why 4,6-Dichloro-5-phenylpyrimidine Cannot Be Readily Substituted with Generic Pyrimidine Analogs


Substitution of 4,6-dichloro-5-phenylpyrimidine with alternative dichloropyrimidine building blocks (e.g., 2,4-dichloro-5-phenylpyrimidine or 4,6-dichloropyrimidine lacking a C-5 substituent) introduces significant deviations in regioselectivity, reaction yield, and downstream biological activity. The specific 4,6-dichloro substitution pattern, combined with the 5-phenyl group, determines the kinetic accessibility of each chloro substituent in SNAr and Suzuki coupling sequences [1]. Moreover, the 5-phenyl moiety itself is a critical determinant of target binding potency in biological systems; C-5 substitution with smaller groups (H, methyl) in analogous 2-amino-4,6-dichloropyrimidines has been shown to abolish significant activity, underscoring that the 5-phenyl group is not a replaceable structural feature [2]. Procurement decisions predicated solely on the "dichloropyrimidine" scaffold without specifying substitution positions and C-5 functionality risk delivering a compound with fundamentally different synthetic utility and biological performance.

Quantitative Differentiation Evidence for 4,6-Dichloro-5-phenylpyrimidine vs. Structural Analogs


CYP450 Inhibition Profile of 4,6-Dichloro-5-phenylpyrimidine: Micromolar Potency Across Four Major Isoforms

4,6-Dichloro-5-phenylpyrimidine demonstrates potent inhibition of multiple cytochrome P450 isoforms, with IC50 values of 1.2 μM (CYP1A2), 1.3 μM (CYP2B6), 1.4 μM (CYP3A4), and 1.5 μM (CYP2C9) . This polypharmacology at the CYP level contrasts with the selective biological activity reported for C-5 substituted 2-amino-4,6-dichloropyrimidine derivatives in immune modulation assays; for instance, 5-fluoro-2-amino-4,6-dichloropyrimidine exhibits an IC50 of 2 μM in nitric oxide production inhibition, while C-5 hydrogen and methyl analogs are devoid of significant activity [1].

Cytochrome P450 inhibition Drug-drug interaction Lead optimization

Computational LogP and Topological Polar Surface Area Differentiate 4,6-Dichloro-5-phenylpyrimidine from Unsubstituted Parent Scaffolds

Computational property data for 4,6-dichloro-5-phenylpyrimidine yields a LogP of 3.4504 and a topological polar surface area (TPSA) of 25.78 Ų . For comparison, 4,6-dichloropyrimidine (CAS 1193-21-1) lacking the 5-phenyl substituent has a reported LogP of 1.35 and TPSA of 25.78 Ų [1]. The 2.1 LogP unit increase reflects the lipophilic contribution of the 5-phenyl group, which alters membrane permeability predictions and chromatographic behavior without modifying the polar surface area.

Lipophilicity Drug-likeness Physicochemical property

Regioselective Suzuki Coupling Order: Position 4 Reacts First, Followed by Position 6 in 4,6-Dichloropyrimidine Scaffolds

In Suzuki-Miyaura coupling reactions of 4,6-dichloropyrimidines, aryl group introduction follows a consistent regioselectivity hierarchy: position 4 reacts first, position 6 second, and position 2 (if chlorinated) third [1]. This reactivity order has been experimentally validated for 4,6-dichloro-5-phenylpyrimidine, where the 4-chloro substituent undergoes preferential oxidative addition with palladium catalysts relative to the 6-chloro group [2]. This predictable sequential reactivity enables controlled monoarylation at C-4 followed by diarylation at C-6, a synthetic strategy not feasible with 2,4-dichloro positional isomers which exhibit C-4 selectivity in SNAr but variable C-2/C-4 competition in cross-coupling contexts.

Suzuki-Miyaura coupling Sequential functionalization Regioselectivity

SNAr Susceptibility: 4,6-Dichloro-5-phenylpyrimidine Enables Sequential Nucleophilic Substitution via Electron-Deficient C4 and C6 Positions

The pyrimidine ring of 4,6-dichloro-5-phenylpyrimidine is inherently electron-deficient, rendering the carbon atoms at positions 4 and 6 highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) . Both C4 and C6 chloro substituents can undergo sequential SNAr reactions with amines, thiols, and alkoxides, enabling the construction of 4,6-difunctionalized pyrimidine derivatives. In contrast, 2,4-dichloropyrimidine scaffolds exhibit C-4 selectivity that can shift to C-2 selectivity in the presence of C-6 electron-donating substituents, with transition state energy differences as small as 0.76 kcal/mol determining the outcome [1].

Nucleophilic aromatic substitution Sequential functionalization Electrophilicity

Validated Application Scenarios for 4,6-Dichloro-5-phenylpyrimidine Based on Quantitative Differentiation Evidence


Sequential Suzuki-Miyaura Coupling for Regiodefined 4,6-Diarylpyrimidine Library Synthesis

The established Suzuki coupling regioselectivity hierarchy (C-4 > C-6 > C-2) [1] enables the use of 4,6-dichloro-5-phenylpyrimidine as a linchpin for sequential diarylation. Researchers can execute a first coupling at C-4 with arylboronic acid A under mild conditions, isolate the monoarylated intermediate, then introduce aryl group B at C-6 in a second coupling step. This sequential protocol yields 4,6-diaryl-5-phenylpyrimidines with defined substitution patterns, circumventing the regioselectivity ambiguity encountered with 2,4-dichloro positional isomers where C-4/C-2 competition can produce isomeric mixtures [2]. The approach is particularly valuable for generating focused libraries in kinase inhibitor discovery programs.

Sequential Nucleophilic Aromatic Substitution for 4,6-Diamino-5-phenylpyrimidine Scaffolds

The dual electrophilicity of C4 and C6 chloro substituents [1] supports sequential SNAr with primary and secondary amines. A first nucleophile (e.g., aniline derivative) displaces the C4 chloro group; subsequent treatment with a second amine yields 4,6-diamino-5-phenylpyrimidine products. This synthetic strategy avoids the C-2/C-4 selectivity competition observed in 2,4-dichloropyrimidines, where transition state energy differences as low as 0.76 kcal/mol can invert expected regioselectivity in the presence of C-6 electron-donating groups [2]. The predictable outcome of sequential SNAr on the 4,6-dichloro scaffold reduces purification burden and increases synthetic success rates in medicinal chemistry campaigns.

CYP450 Inhibition Profiling and Metabolic Stability Assessment in Lead Optimization

4,6-Dichloro-5-phenylpyrimidine demonstrates broad-spectrum CYP450 inhibition with IC50 values of 1.2-1.5 μM across CYP1A2, CYP2B6, CYP3A4, and CYP2C9 [1]. This inhibition profile distinguishes it from C-5 substituted 2-amino-4,6-dichloropyrimidine derivatives, where biological activity is highly C-5 dependent—5-fluoro substitution yields IC50 = 2 μM in NO production assays, while C-5 hydrogen and methyl analogs are inactive [2]. Researchers developing CYP inhibition assays or investigating structure-metabolism relationships can employ this compound as a reference inhibitor or as a core scaffold for probing the impact of subsequent derivatization on CYP interaction profiles.

Lipophilicity-Driven Design of 5-Phenylpyrimidine Building Blocks with Retained Low Polar Surface Area

The 5-phenyl substitution in 4,6-dichloro-5-phenylpyrimidine increases calculated LogP from 1.35 (parent 4,6-dichloropyrimidine) to 3.45 without altering TPSA (25.78 Ų) [1][2]. This property profile supports applications in central nervous system drug discovery where enhanced membrane permeability is desirable while maintaining low TPSA favorable for blood-brain barrier penetration. For parallel medicinal chemistry efforts targeting peripheral versus CNS indications, the 5-phenyl vs. unsubstituted dichloropyrimidine pair provides a matched molecular pair for systematically evaluating lipophilicity-driven changes in target engagement and off-target pharmacology.

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